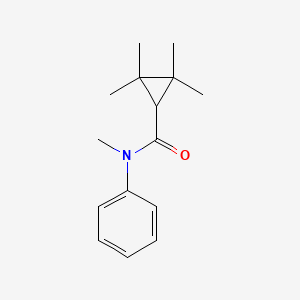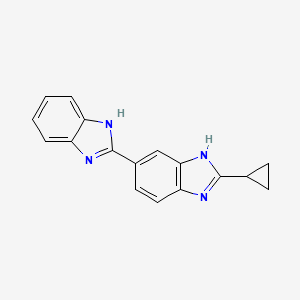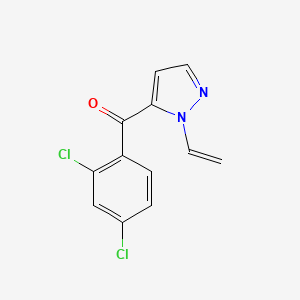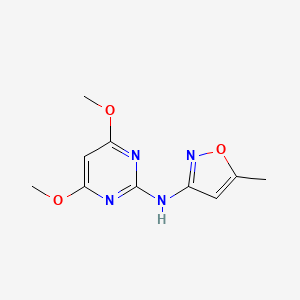![molecular formula C21H21NO3 B13374005 N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of naproxenoyl chloride with various amino compounds. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its antibacterial properties suggest potential use in treating bacterial infections.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with bacterial enzymes. Specifically, it targets the enoyl-acyl carrier protein reductase enzyme, which is crucial for bacterial fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane synthesis, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthyl structure.
2-(6-methoxy-2-naphthyl)propionamide derivatives: These compounds share a similar core structure and have been studied for their antibacterial and antifungal activities.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide stands out due to its specific hydroxymethyl and phenyl substitutions, which may enhance its antibacterial activity compared to other similar compounds .
属性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-14(21(24)22-20-6-4-3-5-18(20)13-23)15-7-8-17-12-19(25-2)10-9-16(17)11-15/h3-12,14,23H,13H2,1-2H3,(H,22,24) |
InChI 键 |
ZWABMEWKBUMVFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)

![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)

![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)
![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)

